1-(2-Amino-4-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(2-Amino-4-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a difluoromethyl group attached to a pyrazole ring. Its molecular formula is C10H7ClF2N3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or bromide in the presence of a base.
Attachment of the chlorophenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the amino group on the pyrazole ring reacts with a chlorinated aromatic compound.
Final functionalization: The carboxylic acid group is introduced through oxidation reactions or by using carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
1-(2-Amino-4-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and chlorophenyl groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(2-Amino-4-chlorophenyl)-3-(methyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
1-(2-Amino-4-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-amino-4-chlorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF2N3O2/c12-5-1-2-8(7(15)3-5)17-4-6(11(18)19)9(16-17)10(13)14/h1-4,10H,15H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBSVGWGDMWEKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)N2C=C(C(=N2)C(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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